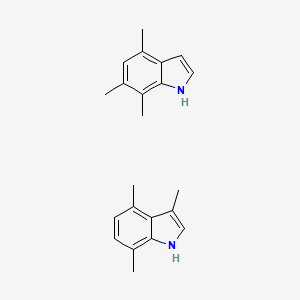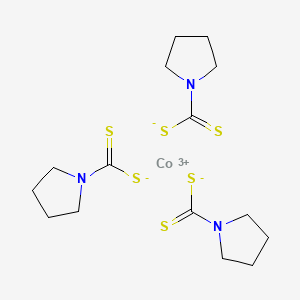
1,1'-Dibutyl-4,4'-bipyridin-1-ium diperchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-Dibutyl-4,4’-bipyridin-1-ium diperchlorate is a chemical compound that belongs to the bipyridinium family. These compounds are known for their electrochemical properties and are often used in various scientific and industrial applications. The diperchlorate form of this compound is particularly interesting due to its unique reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dibutyl-4,4’-bipyridin-1-ium diperchlorate typically involves the reaction of 4,4’-bipyridine with butyl halides under specific conditions. The reaction is usually carried out in an organic solvent such as acetone or ethanol, and the mixture is heated to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Dibutyl-4,4’-bipyridin-1-ium diperchlorate may involve more efficient and scalable methods. These could include continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,1’-Dibutyl-4,4’-bipyridin-1-ium diperchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which are useful in electrochemical applications.
Reduction: It can also be reduced, which is often accompanied by changes in its electronic properties.
Substitution: The compound can undergo substitution reactions where one of the butyl groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state bipyridinium compounds, while reduction could produce lower oxidation state derivatives.
科学的研究の応用
1,1’-Dibutyl-4,4’-bipyridin-1-ium diperchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a redox-active compound in electrochemical studies and as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological redox processes and as a potential therapeutic agent.
Medicine: Research is ongoing into its potential use in medical applications, particularly in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the development of advanced materials, including electrochromic devices and sensors.
作用機序
The mechanism by which 1,1’-Dibutyl-4,4’-bipyridin-1-ium diperchlorate exerts its effects is primarily through its redox activity. The compound can accept and donate electrons, making it a valuable tool in studying electron transfer processes. Its molecular targets include various enzymes and proteins involved in redox reactions, and it can interact with these targets to modulate their activity.
類似化合物との比較
Similar Compounds
- 1,1’-Dibutyl-4,4’-bipyridinium dibromide
- 1,1’-Dibutyl-4,4’-bipyridinium diiodide
- 1,1’-Dibutyl-4,4’-bipyridinium dichloride
Uniqueness
Compared to these similar compounds, 1,1’-Dibutyl-4,4’-bipyridin-1-ium diperchlorate is unique due to its diperchlorate anion, which imparts distinct electrochemical properties. This makes it particularly useful in applications requiring stable and reversible redox behavior.
特性
CAS番号 |
32449-19-7 |
|---|---|
分子式 |
C18H26Cl2N2O8 |
分子量 |
469.3 g/mol |
IUPAC名 |
1-butyl-4-(1-butylpyridin-1-ium-4-yl)pyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C18H26N2.2ClHO4/c1-3-5-11-19-13-7-17(8-14-19)18-9-15-20(16-10-18)12-6-4-2;2*2-1(3,4)5/h7-10,13-16H,3-6,11-12H2,1-2H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChIキー |
QWPITGZAJDUABA-UHFFFAOYSA-L |
正規SMILES |
CCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




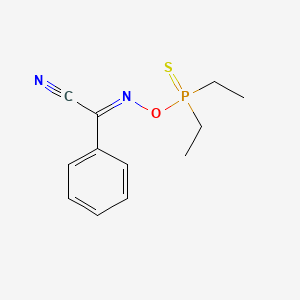
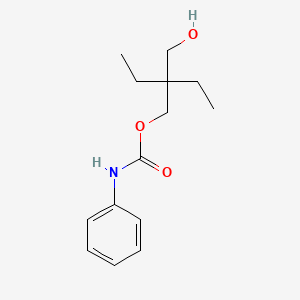
![7-methyl-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3,5,7,9-tetraen-2-one](/img/structure/B14695377.png)
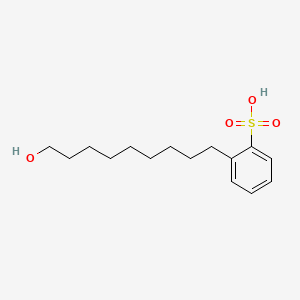


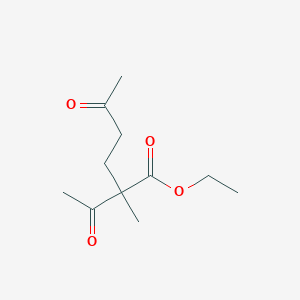
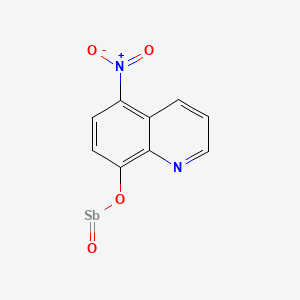
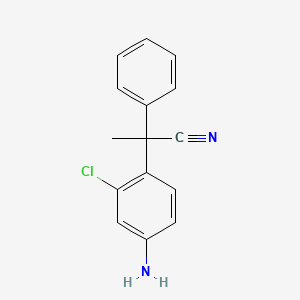
![1,1'-{Oxybis[(4,1-phenylene)(diazomethylene)]}dibenzene](/img/structure/B14695443.png)
